An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. As a chiral amino alcohol derivative of phenylethanolamine, this compound holds potential for investigation in medicinal chemistry and drug development, particularly in areas targeting adrenergic and dopaminergic pathways. This document consolidates available data, proposes a viable synthetic route, and offers predicted spectral characteristics to facilitate further research and application. While experimental data for this specific molecule is limited, this guide leverages established principles and data from analogous structures to provide a robust scientific foundation for researchers.
Introduction
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol belongs to the broad class of substituted phenylethanolamines, a scaffold known for its diverse pharmacological activities. These compounds can interact with various biological targets, most notably monoamine neurotransmitter systems. The specific stereochemistry at the benzylic carbon, along with the substitution pattern on the aromatic ring—a 3-ethoxy and a 4-methoxy group—suggests the potential for selective interactions with biological receptors. The structural similarity to known adrenergic and dopaminergic modulators makes it a compound of interest for the development of novel therapeutics. This guide aims to provide a detailed technical resource for researchers exploring the chemical and biological landscape of this molecule.
Chemical and Physical Properties
While experimentally determined physical properties for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol are not extensively documented in publicly available literature, we can infer and predict certain characteristics based on its structure and data from similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [2] |
| CAS Number | 1213876-98-2 | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analysis |
| pKa | Predicted: ~9-10 for the amine, ~14-15 for the alcohol | Inferred from analogous structures |
Proposed Synthesis
A plausible and efficient synthetic route to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol involves the asymmetric reduction of a corresponding α-amino ketone precursor. This approach is well-established for the synthesis of chiral amino alcohols and offers good control over the stereochemistry.[3][4][5][6]
Synthesis Workflow Diagram
Caption: Proposed synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol.
Step-by-Step Protocol
Step 1: Synthesis of α-Azido-3-ethoxy-4-methoxyacetophenone
-
Starting Material: 3-Ethoxy-4-methoxybenzaldehyde. This can be synthesized from isovanillin by ethylation.[7][8][9][10]
-
Cyanohydrin Formation: React 3-ethoxy-4-methoxybenzaldehyde with potassium cyanide and ammonium chloride in an aqueous alcohol solution to form the corresponding α-aminonitrile.
-
Azide Formation: The α-aminonitrile is then converted to the α-azido ketone via a suitable method, such as reaction with sodium azide.
Rationale: This two-step process from the aldehyde is a common method to introduce the nitrogen and carbonyl functionalities required for the subsequent steps.
Step 2: Reduction of the Azide to an Amine
-
Reaction: The α-azido-3-ethoxy-4-methoxyacetophenone is reduced to the corresponding α-amino ketone.
-
Reagents: A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines, typically with high yields.
Step 3: Asymmetric Reduction of the α-Amino Ketone
-
Reaction: The prochiral α-amino-3-ethoxy-4-methoxyacetophenone is stereoselectively reduced to the (S)-amino alcohol.
-
Reagents: A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex).[11]
Rationale: The CBS reduction is known for its high enantioselectivity in the reduction of ketones, making it an excellent choice for establishing the desired stereocenter. The choice of the (S)-catalyst will yield the (S)-alcohol.
Predicted Spectral Data
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.2 ppm as a complex multiplet.
-
Benzylic Proton (1H, CH-N): Expected around δ 4.0-4.5 ppm, likely a triplet or doublet of doublets.
-
Methylene Protons (2H, CH₂-O): Expected around δ 3.5-3.8 ppm, likely a multiplet.
-
Methoxy Protons (3H, OCH₃): A sharp singlet expected around δ 3.8-3.9 ppm.
-
Ethoxy Methylene Protons (2H, OCH₂CH₃): A quartet expected around δ 4.0-4.1 ppm.
-
Ethoxy Methyl Protons (3H, OCH₂CH₃): A triplet expected around δ 1.3-1.5 ppm.
-
Amine and Hydroxyl Protons (3H, NH₂ and OH): Broad singlets, chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Expected in the range of δ 110-150 ppm.
-
Benzylic Carbon (CH-N): Expected around δ 55-65 ppm.
-
Methylene Carbon (CH₂-O): Expected around δ 65-75 ppm.
-
Methoxy Carbon (OCH₃): Expected around δ 55-60 ppm.
-
Ethoxy Methylene Carbon (OCH₂CH₃): Expected around δ 60-65 ppm.
-
Ethoxy Methyl Carbon (OCH₂CH₃): Expected around δ 14-16 ppm.
Mass Spectrometry
-
Molecular Ion (M⁺): Expected at m/z = 211.
-
Major Fragmentation Pathways:
-
Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 180.
-
Benzylic cleavage to form a substituted benzyl cation.
-
Loss of the ethoxy group.
-
Potential Biological Activity and Applications
Substituted phenylethanolamines are a well-established class of compounds with a wide range of biological activities, primarily due to their interaction with monoamine systems.
Adrenergic and Dopaminergic Receptor Modulation
The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor agonists and antagonists. The substitution pattern on the aromatic ring significantly influences the selectivity and potency for α- and β-adrenergic receptor subtypes. Furthermore, many phenethylamine derivatives exhibit activity at dopamine receptors and transporters.[1][5][12] The 3-ethoxy-4-methoxy substitution pattern may confer specific binding properties, potentially leading to novel selective agents.
Potential Signaling Pathway
Caption: Hypothetical signaling pathway for the topic compound.
Drug Development
The chiral nature of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is of particular importance in drug development. Enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. The synthesis of the pure (S)-enantiomer allows for the investigation of its specific biological effects, which is a critical step in the development of stereochemically pure drugs.
Conclusion
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral molecule with a chemical structure that suggests significant potential for biological activity, particularly within the central and peripheral nervous systems. While experimental data on its specific properties are currently sparse, this guide provides a solid foundation for future research by outlining its key chemical identifiers, proposing a robust synthetic strategy, and predicting its spectral characteristics. The insights into its potential as a modulator of adrenergic and dopaminergic pathways underscore its relevance for further investigation in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to use this guide as a starting point for their own experimental validation and exploration of this promising compound.
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